molecular formula C18H13F3N2O3S2 B2732579 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 682783-44-4

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No. B2732579
CAS RN: 682783-44-4
M. Wt: 426.43
InChI Key: NEFOTPNLNALMMC-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide is a useful research compound. Its molecular formula is C18H13F3N2O3S2 and its molecular weight is 426.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

Research on thiazolidinone derivatives has revealed moderate antitumor activity against various malignant tumor cells. For example, a study by Horishny and Matiychuk (2020) on similar compounds demonstrated antitumor efficacy, particularly against the UO31 renal cancer cell line, which was most sensitive to these compounds. This suggests the potential of thiazolidinone derivatives, including the specified compound, in cancer research, particularly in the synthesis of new antitumor agents [Horishny & Matiychuk, 2020].

Antimicrobial and Anticancer Properties

Another study focused on celecoxib derivatives, closely related to the specified compound, showing promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives were evaluated for their structural effects and biological activities, highlighting the versatility of thiazolidinone derivatives in developing new therapeutic agents with multiple biological activities [Küçükgüzel et al., 2013].

Molecular and Solid State Structure

The molecular and solid-state structure of thiazolidinone derivatives has also been a subject of study, with research conducted by Rahmani et al. (2017) using X-ray powder diffraction and density functional theory (DFT) to fully characterize the crystal structure of a similar compound. This work is crucial for understanding the molecular interactions and stability of such compounds, which could be relevant for the development of new materials or drugs [Rahmani et al., 2017].

Synthesis and Biological Activity

The synthesis and evaluation of thiazolidinone derivatives for their biological activity, including antimicrobial and anticancer properties, have been extensively studied. Patel and Shaikh (2010) prepared compounds combining thiazolidinone with different moieties, showing significant antimicrobial activity against various bacteria and fungal species. This indicates the potential of thiazolidinone derivatives in creating new antimicrobial agents [Patel & Shaikh, 2010].

properties

IUPAC Name

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3S2/c19-18(20,21)11-3-1-4-12(9-11)22-15(24)6-7-23-16(25)14(28-17(23)27)10-13-5-2-8-26-13/h1-5,8-10H,6-7H2,(H,22,24)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFOTPNLNALMMC-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.